Avadomide hydrochloride
Overview
Description
Avadomide hydrochloride is a novel, small molecule that modulates cereblon, a protein involved in the ubiquitin-proteasome system. This compound exhibits potential antineoplastic, antiangiogenic, and immunomodulatory activities. It is primarily investigated for its efficacy in treating various types of cancer, including diffuse large B-cell lymphoma and multiple myeloma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of avadomide hydrochloride involves multiple steps, starting with the preparation of the core quinazolinone structure. The key steps include:
Formation of the Quinazolinone Core: This involves the cyclization of an appropriate anthranilic acid derivative with a suitable amine.
Functionalization: Introduction of functional groups to the quinazolinone core to achieve the desired pharmacophore.
Hydrochloride Salt Formation: The final step involves the conversion of avadomide to its hydrochloride salt form by reacting it with hydrochloric acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors for the cyclization and functionalization steps.
Purification: Employing techniques such as crystallization and chromatography to ensure high purity.
Quality Control: Rigorous testing to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Avadomide hydrochloride undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Halogenating agents like thionyl chloride for introducing halogens.
Major Products:
Oxidation Products: Quinazolinone derivatives with additional oxygen functionalities.
Reduction Products: Reduced forms of quinazolinone derivatives.
Substitution Products: Halogenated quinazolinone derivatives.
Scientific Research Applications
Avadomide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study cereblon modulation and its effects on protein degradation.
Biology: Investigated for its role in modulating immune responses and enhancing the activity of natural killer cells.
Medicine: Primarily researched for its potential in treating hematologic malignancies such as diffuse large B-cell lymphoma and multiple myeloma.
Industry: Potential applications in developing new therapeutic agents and understanding the mechanisms of drug resistance
Mechanism of Action
Avadomide hydrochloride exerts its effects by binding to cereblon, a substrate receptor in the cullin-4 RING E3 ubiquitin ligase complex. This binding promotes the recruitment and subsequent proteasomal degradation of hematopoietic transcription factors Aiolos and Ikaros. The degradation of these transcription factors leads to:
Apoptosis of Tumor Cells: Inducing cell death in certain tumor cells.
Enhanced Immune Response: Derepression of interferon-stimulated genes and increased interleukin-2 production, leading to enhanced T-cell and natural killer cell activity
Comparison with Similar Compounds
Thalidomide: An older cereblon modulator with similar immunomodulatory effects but with a different safety profile.
Lenalidomide: A more potent analog of thalidomide with enhanced efficacy and reduced side effects.
Pomalidomide: Another thalidomide analog with distinct pharmacokinetic properties and clinical applications
Uniqueness of Avadomide Hydrochloride:
Enhanced Efficacy: Demonstrates potent antitumor and immunomodulatory activities.
Improved Safety Profile: Reduced incidence of severe adverse effects compared to older analogs.
Broad Spectrum of Activity: Effective against a wide range of hematologic malignancies
Biological Activity
Avadomide hydrochloride, also known as CC-122, is a novel cereblon E3 ligase modulator (CELMoD) that has gained attention for its potential therapeutic applications in oncology, particularly in hematologic malignancies such as diffuse large B-cell lymphoma (DLBCL). This article provides a comprehensive overview of the biological activity of avadomide, including its mechanisms of action, preclinical and clinical findings, and implications for treatment.
Avadomide exerts its biological effects primarily through its interaction with cereblon, a component of the cullin 4 E3 ubiquitin ligase complex. Upon binding to cereblon, avadomide promotes the ubiquitination and subsequent degradation of hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This degradation leads to:
- Decreased proliferation of malignant B cells.
- Increased apoptosis in these cells.
- Enhanced activation of T cells and natural killer (NK) cells, which are crucial components of the immune response .
Preclinical Studies
Preclinical studies have demonstrated that avadomide has significant antitumor activity across various DLBCL cell lines, including both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes. Notably, avadomide has shown greater potency compared to lenalidomide, another CELMoD agent, by inducing more substantial degradation of Aiolos and Ikaros and enhancing tumor cell apoptosis .
Table 1: Comparison of Avadomide and Lenalidomide
Feature | Avadomide (CC-122) | Lenalidomide |
---|---|---|
Mechanism | Cereblon modulator | Cereblon modulator |
Potency | Higher | Moderate |
Target Cell Types | ABC & GCB DLBCL | Primarily ABC DLBCL |
Induces Apoptosis | Yes | Yes |
T-cell Activation | Significant | Moderate |
Clinical Findings
Avadomide has been evaluated in several clinical trials for its efficacy in treating relapsed or refractory DLBCL. A notable phase I study reported that avadomide monotherapy demonstrated an overall response rate (ORR) of 28%, with a complete response (CR) rate of 9% among treated patients. The study also indicated that the recommended phase II dose was 3 mg administered on a 5/7-day schedule .
Case Study Insights
- Patient Demographics : In a multicenter trial involving patients with relapsed/refractory DLBCL, 14 patients were treated with avadomide.
- Safety Profile : The treatment was generally well tolerated, with a low incidence of discontinuations due to adverse events. However, dose adjustments were necessary for some patients due to mild side effects such as edema .
- Biomarker Analysis : Peripheral blood samples showed a significant reduction in Aiolos levels post-treatment, indicating effective target engagement. Additionally, T-cell activation was evidenced by increased secretion of cytokines such as IL-2 and IFN-γ .
Pharmacodynamics and Immune Modulation
Avadomide not only targets malignant cells but also modulates the immune system:
- T-cell Activation : Increased levels of activated T-cells were observed within two weeks of treatment initiation. Specifically, memory and activated CD8+ T-cells increased by 214% and 111%, respectively .
- Cytokine Release : The drug significantly upregulated cytokine production, which is essential for enhancing immune responses against tumors .
- NK Cell Activity : Avadomide has been shown to activate NK cells, contributing to antibody-dependent cell-mediated cytotoxicity against tumor cells .
Properties
CAS No. |
1398053-45-6 |
---|---|
Molecular Formula |
C14H15ClN4O3 |
Molecular Weight |
322.75 g/mol |
IUPAC Name |
3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C14H14N4O3.ClH/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20;/h2-4,10H,5-6,15H2,1H3,(H,17,19,20);1H |
InChI Key |
BVJRNKXVSYLNFD-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N.Cl |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CC 122 HCl; CC-122; CC122, Avadomide HCl; Avadomide hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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